molecular formula C11H13Cl2F3N2 B1435400 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1803571-62-1

1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride

Cat. No. B1435400
CAS RN: 1803571-62-1
M. Wt: 301.13 g/mol
InChI Key: MMVXICCUONLKQG-UHFFFAOYSA-N
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Description

“1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride” is a chemical compound with the CAS Number: 1803571-62-1 . It has a molecular weight of 301.14 . The IUPAC name for this compound is 1-(2-chloro-4-(trifluoromethyl)phenyl)piperazine hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClF3N2.ClH/c12-9-7-8 (11 (13,14)15)1-2-10 (9)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H . This provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Overview of Arylpiperazine Derivatives

Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily focusing on the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo significant pre-systemic and systemic metabolism. This metabolism often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their diverse effects on serotonin receptors and other neurotransmitter systems. However, despite their widespread use and the controlled use of some as designer drugs, comprehensive studies on their effects and metabolic pathways are still evolving (Caccia, 2007).

Piperazine Derivatives in Therapeutic Development

Piperazine, a heterocyclic moiety, features in a wide range of drugs with diverse therapeutic applications, from antipsychotics to anticancer, antiviral, and anti-inflammatory agents. The slight modification of the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules. This adaptability underscores the ongoing interest and success in developing piperazine-based molecules for addressing various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine and Dopamine Receptor Interactions

The interaction of piperazine derivatives with dopamine receptors has been a subject of research, particularly in the context of cognitive effects mediated by these receptors. For instance, the D1–4 dopamine receptors participate in the pro-cognitive effects of certain neuroactive peptides, suggesting that piperazine-based compounds could influence memory and learning through modulation of dopamine receptor activity (Braszko, 2010).

Piperazine-Based Antidepressants and Their Role

The presence of a piperazine substructure in many marketed antidepressants highlights its importance in drug development for depression. The piperazine moiety is thought to contribute significantly to the favorable CNS pharmacokinetic profile of these drugs, and recent research has focused on understanding how it influences the design and development of novel antidepressant compounds. This analysis includes an overview of the significance of the piperazine moiety and current developments in the synthesis of piperazine-based antidepressants, providing insights into their structural features and optimizations (Kumar et al., 2021).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptor sites, influencing the activity of enzymes such as cytochrome P450 and monoamine oxidase. These interactions can lead to the modulation of enzymatic activity, affecting the overall biochemical pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. In vivo studies have indicated that the compound’s effects may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways, leading to an overload of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have further biochemical implications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization of the compound is critical for its activity, as it allows for precise modulation of biochemical processes within the cell .

properties

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2.ClH/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXICCUONLKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803571-62-1
Record name 1-[2-chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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